

A Technical Guide to Furazolidone-d4 for Laboratory Applications

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Compound of Interest

Compound Name: *Furazolidone-d4*

Cat. No.: *B565170*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing, key characteristics, and laboratory applications of **Furazolidone-d4**. This deuterated analog of the nitrofuran antibiotic, Furazolidone, serves as an invaluable tool in various research and development settings, particularly as an internal standard for mass spectrometry-based analyses.

Commercial Suppliers and Product Specifications

For researchers looking to procure **Furazolidone-d4**, several reputable commercial suppliers offer this stable isotope-labeled compound. The following table summarizes the available quantitative data from prominent suppliers to facilitate easy comparison. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Pack Size
Simson Pharma Limited	F490005	1217222-76-8	C ₈ H ₃ D ₄ N ₃ O ₅	229.18	Certificate of Analysis provided with purchase	Custom Synthesis
Santa Cruz Biotechnology, Inc.	sc-211518	1217222-76-8	C ₈ H ₃ D ₄ N ₃ O ₅	229.18	Information available on Certificate of Analysis	Inquire for details
LGC Standards	TRC-F872502	1217222-76-8	C ₈ H ₃ D ₄ N ₃ O ₅	229.18	Information available on Certificate of Analysis	Inquire for details
Veeprho	DVE00866	1217222-76-8	C ₈ H ₃ D ₄ N ₃ O ₅	229.18	Information available upon request	Inquire for details
Pharmaffiliates	PA STI 043620	1217222-76-8	C ₈ H ₃ D ₄ N ₃ O ₅	229.18	Information available on Certificate of Analysis	Inquire for details

Mechanism of Action of Furazolidone: A Brief Overview

Furazolidone exerts its biological effects through a complex mechanism of action that involves the generation of reactive oxygen species (ROS) and the modulation of key cellular signaling

pathways. Understanding these pathways is crucial for interpreting experimental results and for developing new therapeutic strategies.

Induction of Apoptosis via the Mitochondrial Signaling Pathway

Furazolidone has been shown to induce apoptosis, or programmed cell death, in various cell types. This process is primarily mediated through the intrinsic mitochondrial pathway.

Furazolidone treatment leads to an increase in intracellular ROS, which in turn disrupts the mitochondrial membrane potential. This disruption triggers the release of cytochrome c from the mitochondria into the cytoplasm, which then activates a cascade of caspases, ultimately leading to apoptosis.

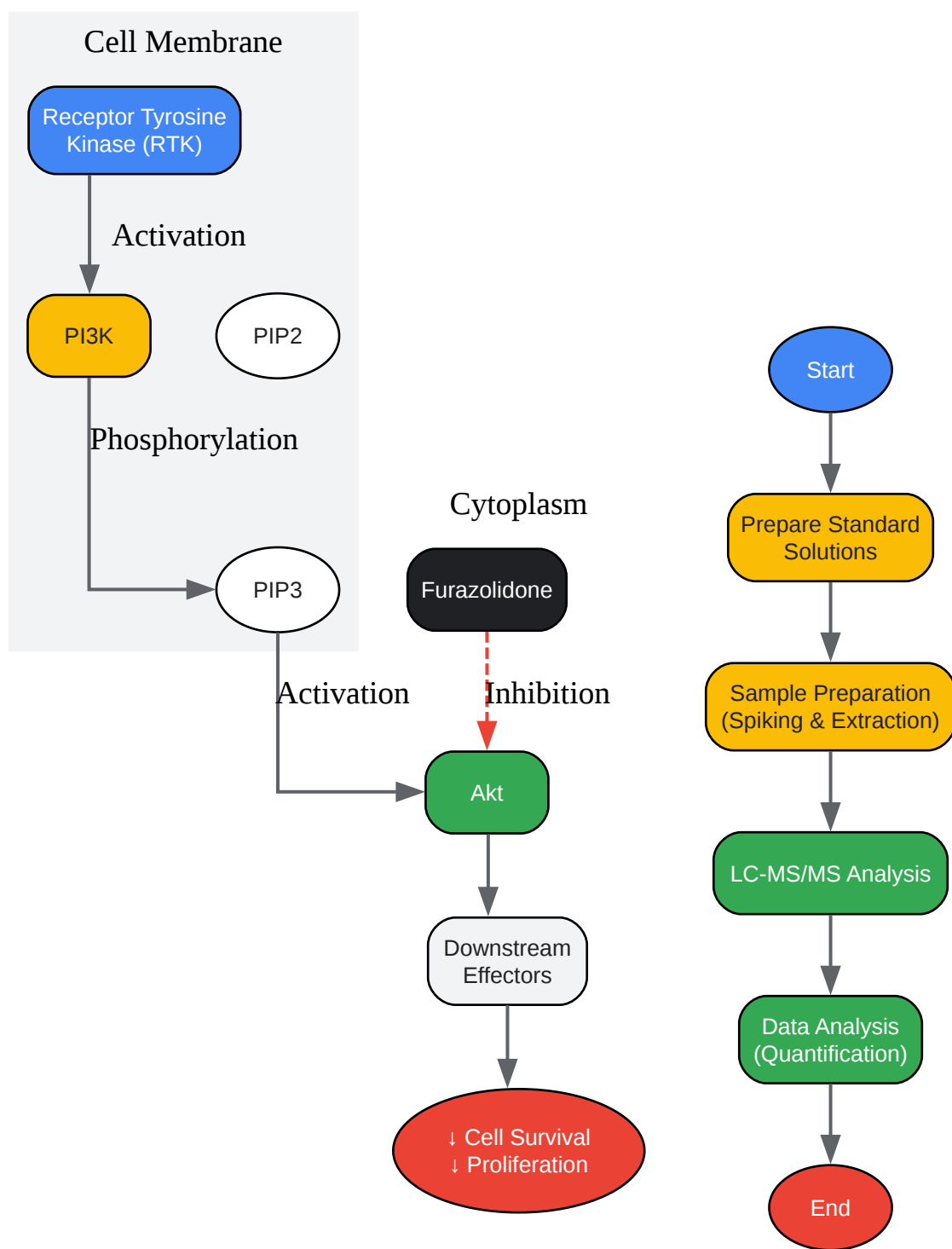


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Furazolidone-Induced Apoptosis Pathway

Suppression of the PI3K/Akt Signaling Pathway

In addition to inducing apoptosis, Furazolidone has been observed to suppress the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth. By inhibiting the activation of Akt, a key protein in this pathway, Furazolidone can further promote apoptosis and inhibit cell proliferation.



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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com